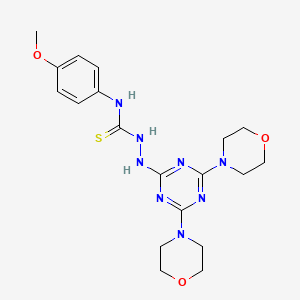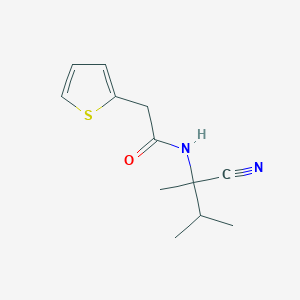
N-(1-cyano-1,2-dimethylpropyl)-2-(thiophen-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-cyano-1,2-dimethylpropyl)-2-(thiophen-2-yl)acetamide, also known as CTAP, is a small molecule that has been widely used in scientific research for its ability to selectively block the kappa opioid receptor (KOR). This receptor is involved in various physiological processes, including pain perception, mood regulation, and drug addiction. CTAP has been used to study the role of KOR in these processes and to develop potential therapies for conditions such as chronic pain and drug addiction.
Mécanisme D'action
N-(1-cyano-1,2-dimethylpropyl)-2-(thiophen-2-yl)acetamide selectively blocks the KOR, which is a G protein-coupled receptor that is widely expressed in the central nervous system. KOR activation has been shown to produce analgesic effects, but also dysphoria and aversion, which limits its therapeutic potential. N-(1-cyano-1,2-dimethylpropyl)-2-(thiophen-2-yl)acetamide has been shown to selectively block KOR-mediated dysphoria and aversion, while preserving the analgesic effects of KOR activation.
Biochemical and physiological effects:
N-(1-cyano-1,2-dimethylpropyl)-2-(thiophen-2-yl)acetamide has been shown to produce a range of biochemical and physiological effects, depending on the specific experimental conditions. For example, N-(1-cyano-1,2-dimethylpropyl)-2-(thiophen-2-yl)acetamide has been shown to block the analgesic effects of KOR agonists in various pain models, including thermal, mechanical, and inflammatory pain. N-(1-cyano-1,2-dimethylpropyl)-2-(thiophen-2-yl)acetamide has also been shown to block the aversive effects of KOR activation in various behavioral paradigms, including conditioned place aversion and drug self-administration.
Avantages Et Limitations Des Expériences En Laboratoire
N-(1-cyano-1,2-dimethylpropyl)-2-(thiophen-2-yl)acetamide has several advantages for lab experiments, including its high selectivity for KOR and its ability to block KOR-mediated dysphoria and aversion. However, N-(1-cyano-1,2-dimethylpropyl)-2-(thiophen-2-yl)acetamide also has some limitations, including its relatively low potency and its potential off-target effects. Researchers should carefully consider these factors when designing experiments using N-(1-cyano-1,2-dimethylpropyl)-2-(thiophen-2-yl)acetamide.
Orientations Futures
There are several future directions for research using N-(1-cyano-1,2-dimethylpropyl)-2-(thiophen-2-yl)acetamide. One area of interest is the development of more potent and selective KOR antagonists that can be used in preclinical and clinical studies. Another area of interest is the investigation of the role of KOR in various disease states, including chronic pain, drug addiction, and mood disorders. Finally, there is a need for further research on the mechanisms underlying the effects of KOR activation and blockade, which could lead to the development of more effective therapies for these conditions.
Méthodes De Synthèse
N-(1-cyano-1,2-dimethylpropyl)-2-(thiophen-2-yl)acetamide can be synthesized through a multistep process that involves the reaction of various chemicals, including 2-bromo-1-phenylethanone, 2-thiophenecarboxylic acid, and tert-butyl cyanoacetate. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.
Applications De Recherche Scientifique
N-(1-cyano-1,2-dimethylpropyl)-2-(thiophen-2-yl)acetamide has been extensively used in scientific research to study the role of KOR in various physiological processes. For example, N-(1-cyano-1,2-dimethylpropyl)-2-(thiophen-2-yl)acetamide has been used to investigate the mechanisms underlying the analgesic effects of KOR agonists and to develop potential therapies for chronic pain. N-(1-cyano-1,2-dimethylpropyl)-2-(thiophen-2-yl)acetamide has also been used to study the role of KOR in drug addiction and to develop potential therapies for drug dependence.
Propriétés
IUPAC Name |
N-(2-cyano-3-methylbutan-2-yl)-2-thiophen-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2OS/c1-9(2)12(3,8-13)14-11(15)7-10-5-4-6-16-10/h4-6,9H,7H2,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZVGXVLAKUOURA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C#N)NC(=O)CC1=CC=CS1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyano-1,2-dimethylpropyl)-2-(thiophen-2-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

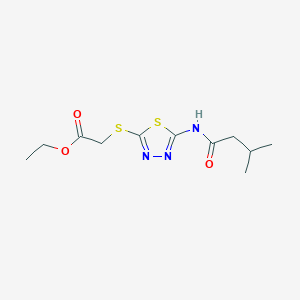
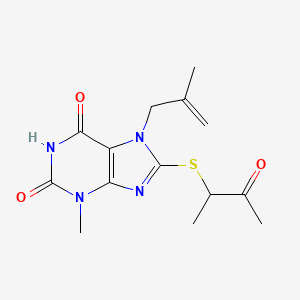
![N-(3-acetamidophenyl)-2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2463288.png)


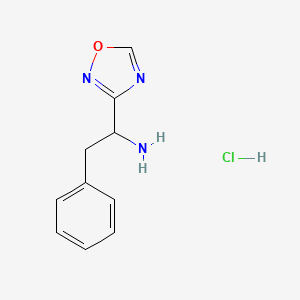
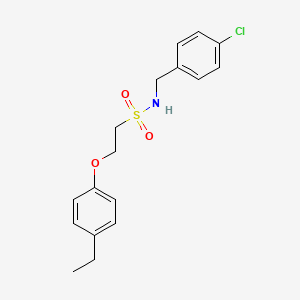

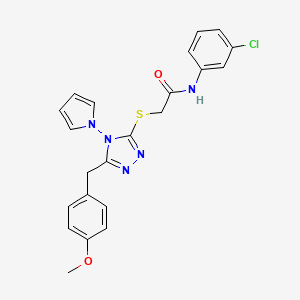

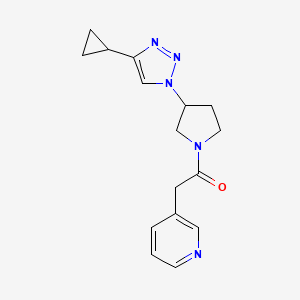
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2,2-di(furan-2-yl)ethyl)acrylamide](/img/structure/B2463304.png)

